molecular formula C6H8N2O B12329786 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B12329786
M. Wt: 124.14 g/mol
InChI Key: LAAAEWNWLIDTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-oxabicyclo[211]hexane-1-carbonitrile is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic core, followed by functional group modifications to introduce the amino and nitrile groups . The reaction conditions often require the use of specific catalysts and controlled light exposure to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires optimization of reaction conditions, such as temperature, light intensity, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the nitrile group to an amine.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-oxabicyclo[211]hexane-1-carbonitrile is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile

InChI

InChI=1S/C6H8N2O/c7-3-6-1-5(8,2-6)4-9-6/h1-2,4,8H2

InChI Key

LAAAEWNWLIDTTN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.